6-Methoxy-5-methylindan-1-one CAS 1685-77-4 chemical properties
6-Methoxy-5-methylindan-1-one CAS 1685-77-4 chemical properties
This guide provides a comprehensive technical analysis of 6-Methoxy-5-methylindan-1-one (CAS 1685-77-4) , a critical bicyclic aromatic intermediate used in the synthesis of acetylcholinesterase (AChE) inhibitors, most notably analogs of Donepezil (Aricept).
[1]
Chemical Identity & Physicochemical Profile
6-Methoxy-5-methylindan-1-one is a functionalized indanone derivative characterized by an electron-rich aromatic core. It serves as a pharmacophore scaffold in medicinal chemistry, particularly for neurodegenerative therapeutics.
Table 1: Physicochemical Constants
| Property | Data | Source/Notes |
| CAS Registry Number | 1685-77-4 | |
| IUPAC Name | 6-methoxy-5-methyl-2,3-dihydro-1H-inden-1-one | |
| Molecular Formula | C₁₁H₁₂O₂ | |
| Molecular Weight | 176.21 g/mol | |
| Appearance | Yellow needles | Recrystallized from light petroleum [1] |
| Melting Point | 108 °C | Distinct from 5,6-dimethoxy analog (MP ~119°C) |
| Solubility | Soluble in CHCl₃, DCM, Ethyl Acetate; Low solubility in water | Lipophilic core |
| IR Spectrum | 1700 cm⁻¹ (νC=O) | Characteristic cyclopentenone carbonyl stretch [1] |
Spectroscopic Characterization
Accurate identification of CAS 1685-77-4 relies on distinguishing the specific regiochemistry of the methyl and methoxy substituents. The following NMR data provides a self-validating fingerprint.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 2.20 | Singlet (s) | 3H | Ar-CH₃ | Methyl group at C5 position |
| 2.65 | Triplet (t) | 2H | C3-H₂ | Benzylic methylene (cyclopentyl ring) |
| 3.10 | Triplet (t) | 2H | C2-H₂ | Alpha-carbonyl methylene |
| 3.90 | Singlet (s) | 3H | –OCH₃ | Methoxy group at C6 position |
| 6.85 | Singlet (s) | 1H | Ar-H (C7) | Proton ortho to carbonyl (shielded by OMe) |
| 7.55 | Singlet (s) | 1H | Ar-H (C4) | Proton para to carbonyl (deshielded) |
Analytic Note: The presence of two aromatic singlets (6.85 and 7.55 ppm) confirms the para arrangement of protons on the benzene ring, which dictates that the substituents (methoxy and methyl) must be substituted at positions 5 and 6.
Synthesis & Production Methodologies
The synthesis of 6-Methoxy-5-methylindan-1-one typically follows an intramolecular Friedel-Crafts acylation. The protocol below synthesizes the compound from its propanoic acid precursor.
Core Reaction Pathway
The synthesis involves the cyclodehydration of 3-(3-methoxy-4-methylphenyl)propanoic acid using Polyphosphoric Acid (PPA) or Phosphorus Pentoxide (P₂O₅).
Figure 1: Cyclization pathway via acid-mediated dehydration.
Detailed Experimental Protocol
Objective: Synthesis of 6-Methoxy-5-methylindan-1-one via PPA Cyclization [1].
-
Reagent Preparation: Preheat a mixture of Phosphorus Pentoxide (10 g) and Phosphoric Acid (4 mL) (forming in-situ PPA) to 100°C for 30 minutes in a round-bottom flask equipped with mechanical stirring.
-
Addition: Add 3-(3-methoxy-4-methylphenyl)propanoic acid (300 mg) to the hot acid mixture.
-
Reaction: Maintain temperature at 100°C for 3.0 to 4.5 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1) for disappearance of starting acid.
-
Quenching: Cool the reaction mixture to room temperature and pour carefully onto 50 g of crushed ice . Stir vigorously to decompose polyphosphates.
-
Extraction: Extract the aqueous slurry with Chloroform (3 x 20 mL) .
-
Purification:
-
Wash combined organic layers with saturated NaHCO₃ (to remove unreacted acid).
-
Wash with water and brine.[1]
-
Dry over anhydrous Na₂SO₄ and evaporate solvent under reduced pressure.
-
-
Crystallization: Recrystallize the crude residue from light petroleum (b.p. 40-60°C) to yield yellow needles.
Reactivity & Pharmaceutical Applications
This indanone is a "privileged structure" in drug discovery, serving as a bioisostere for the 5,6-dimethoxyindanone moiety found in Donepezil , a standard treatment for Alzheimer's disease.
Key Chemical Transformations
The C2 position (alpha to carbonyl) is highly acidic, allowing for condensation reactions, while the ketone moiety is susceptible to reduction.
Figure 2: Functionalization logic for drug development workflows.
Application in Donepezil Analog Synthesis
In the synthesis of Donepezil-type AChE inhibitors, this molecule replaces 5,6-dimethoxy-1-indanone. The methyl group at C5 (instead of methoxy) alters the lipophilicity (LogP) and metabolic stability of the final drug candidate, often used to probe the steric constraints of the enzyme's binding pocket.
-
Reaction: Condensation with 1-benzyl-4-piperidinecarboxaldehyde.
-
Outcome: Formation of the benzylidene intermediate, which is subsequently hydrogenated to form the final inhibitor.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it is structurally analogous to other indanones and treated as a standard organic irritant.
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Storage: Store in a cool, dry place away from light (photosensitive ketone).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of PPA and organic solvents.
References
-
RSC Publishing. (1977). Synthesis of Some Indan-1-ones. Journal of the Chemical Society, Perkin Transactions 1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1685-77-4.
-
Beilstein Journals. (2015). Synthesis of 1-indanones with a broad range of biological activity.[3] Beilstein Journal of Organic Chemistry.
